molecular formula C12H11ClN2 B145420 6-Chloro-4-ethyl-3-phenylpyridazine CAS No. 133308-81-3

6-Chloro-4-ethyl-3-phenylpyridazine

Cat. No.: B145420
CAS No.: 133308-81-3
M. Wt: 218.68 g/mol
InChI Key: NFNKWOXAOFFVSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-ethyl-3-phenylpyridazine, also known as this compound, is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

6-Chloro-4-ethyl-3-phenylpyridazine serves as a pivotal intermediate in the synthesis of various compounds with potential antibacterial, insecticidal, and other pharmacologically relevant activities. For example, it has been utilized in the preparation of novel thieno[2,3-c]pyridazines, showcasing a methodological advancement in the domain of antibacterial agents (Al-Kamali et al., 2014). This chemical scaffold is also a cornerstone for generating N-substituted derivatives, demonstrating significant insecticidal activities against Plutella xylostella, highlighting its role in developing potential agricultural pesticides (Wu et al., 2012).

Cross-Coupling Reactions

The regioselective arylation at position 4 of 4-bromo-6-chloro-3-phenylpyridazine via Suzuki cross-coupling reaction underpins its utility in creating a broad spectrum of pharmacologically beneficial pyridazine derivatives. This process exemplifies the strategic use of chloropyridazines as a masking group, facilitating the synthesis of diverse compounds (Sotelo & Raviña, 2002).

Phase Transfer Catalysis

The chloro substituent in this compound undergoes efficient and selective fluorination under solvent-free conditions using phase transfer catalysis. This modification not only enhances the yields and selectivities but also opens avenues for further functionalization and application in various fields (Marque et al., 2004).

Acetylcholinesterase Inhibitors

In the realm of neurological research, derivatives of this compound have been explored as acetylcholinesterase inhibitors, demonstrating potential applications in treating Alzheimer's disease. Structural modifications on this scaffold can lead to compounds with enhanced AChE-inhibitory activity and selectivity, underscoring its significance in medicinal chemistry (Contreras et al., 2001).

Anticancer Activities

Exploratory studies on hybrid molecules originating from the this compound framework have identified compounds with pronounced anticancer activities against prostate cancer cells. This investigation reveals the potential of such derivatives in oncological therapy and drug development (Demirci & Demirbas, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name

6-chloro-4-ethyl-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-2-9-8-11(13)14-15-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKWOXAOFFVSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN=C1C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563173
Record name 6-Chloro-4-ethyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133308-81-3
Record name 6-Chloro-4-ethyl-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.